
1-Bromo-4-(dimethoxymethyl)benzene
概述
描述
1-Bromo-4-(dimethoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is a derivative of 4-bromobenzaldehyde, where the aldehyde group is protected by two methoxy groups, forming an acetal. This compound is commonly used as an intermediate in organic synthesis due to its stability and reactivity.
作用机制
Target of Action
4-Bromobenzaldehyde dimethyl acetal is a versatile compound that serves multiple roles in organic synthesis . It functions as a nucleophile , initiating covalent bond formation by reacting with electrophiles . In catalysis, it assumes a ligand role , binding to metal centers and stabilizing the transition state of reactions .
Mode of Action
As a nucleophile, 4-Bromobenzaldehyde dimethyl acetal donates an electron pair to an electrophile to form a chemical bond . This interaction leads to the formation of new compounds. In the presence of a metal catalyst, it can bind to the metal center, facilitating various reactions by stabilizing the transition state .
Biochemical Pathways
The specific biochemical pathways affected by 4-Bromobenzaldehyde dimethyl acetal depend on its application. It is known to participate in various cross-coupling reactions, such as Suzuki coupling . In a Sonogashira coupling, it couples with trimethylsilylacetylene to form 4-((trimethylsilyl)ethynyl)benzaldehyde, a precursor to 4-ethynylbenzaldehyde .
Pharmacokinetics
Its solubility in numerous organic solvents suggests it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-Bromobenzaldehyde dimethyl acetal’s action depend on its specific use. In organic synthesis, it facilitates the linkage with other molecules to form polymers or diverse materials .
生化分析
Biochemical Properties
4-Bromobenzaldehyde dimethyl acetal plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it can act as a nucleophile in reactions with electrophiles, leading to the formation of covalent bonds. Additionally, it serves as a ligand in catalytic processes, stabilizing transition states and enhancing reaction rates .
Cellular Effects
The effects of 4-Bromobenzaldehyde dimethyl acetal on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. Furthermore, its interaction with cellular proteins can impact gene expression, either upregulating or downregulating the transcription of target genes .
Molecular Mechanism
At the molecular level, 4-Bromobenzaldehyde dimethyl acetal exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromobenzaldehyde dimethyl acetal can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure or adverse conditions can lead to its degradation. This degradation can result in the formation of by-products that may have different biological activities .
Dosage Effects in Animal Models
The effects of 4-Bromobenzaldehyde dimethyl acetal vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At high doses, it can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological functions. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
4-Bromobenzaldehyde dimethyl acetal is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can be metabolized by specific enzymes, leading to the formation of intermediate compounds that participate in further biochemical reactions. These interactions can have downstream effects on cellular metabolism, impacting overall cellular function .
Transport and Distribution
The transport and distribution of 4-Bromobenzaldehyde dimethyl acetal within cells and tissues are crucial for its biological activity. The compound can be transported across cellular membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution pattern can influence the compound’s activity and its interaction with target biomolecules .
Subcellular Localization
4-Bromobenzaldehyde dimethyl acetal exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can enhance its interaction with specific biomolecules and influence its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(dimethoxymethyl)benzene can be synthesized by reacting 4-bromobenzaldehyde with methanol in the presence of an acid catalyst such as titanium chloride and triethylamine . The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the acetal by the addition of another methanol molecule.
Industrial Production Methods: While specific industrial production methods for 4-bromobenzaldehyde dimethyl acetal are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control, followed by purification steps such as distillation or crystallization.
化学反应分析
Types of Reactions: 1-Bromo-4-(dimethoxymethyl)benzene undergoes various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Boronic acids, palladium catalysts.
Major Products Formed:
Oxidation: 4-Bromobenzoic acid.
Reduction: 4-Methylbenzaldehyde.
Substitution: Biaryl compounds.
科学研究应用
1-Bromo-4-(dimethoxymethyl)benzene is utilized in various scientific research applications, including:
相似化合物的比较
4-Bromobenzaldehyde diethyl acetal: Similar structure but with ethoxy groups instead of methoxy groups.
4-Chlorobenzaldehyde dimethyl acetal: Similar structure but with a chlorine atom instead of a bromine atom.
4-Methylbenzaldehyde dimethyl acetal: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness: 1-Bromo-4-(dimethoxymethyl)benzene is unique due to the presence of the bromine atom, which imparts specific reactivity patterns, particularly in substitution reactions. The bromine atom can be easily replaced with other functional groups, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
1-bromo-4-(dimethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFNGPDYMFEHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350882 | |
| Record name | 4-Bromobenzaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24856-58-4 | |
| Record name | 4-Bromobenzaldehyde dimethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24856-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromobenzaldehyde dimethyl acetal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(dimethoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-bromo-4-(dimethoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
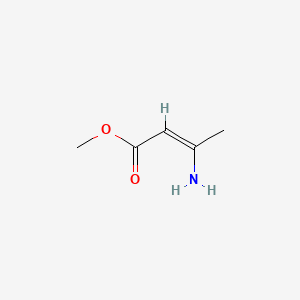
![3-Phenyl-benzo[c]isoxazole-5-carboxylic acid](/img/structure/B1361248.png)
![8-Methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1361250.png)
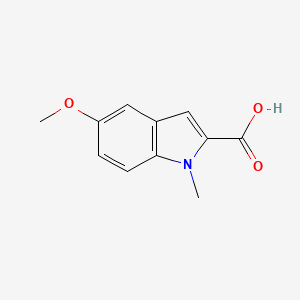
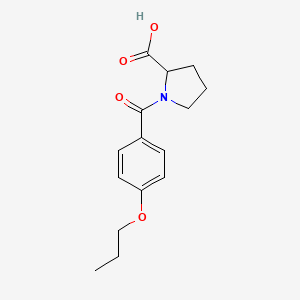

![2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B1361263.png)
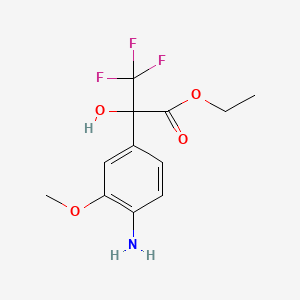
![2-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1361269.png)
![(E)-4-[4-[acetyl(methyl)amino]anilino]-4-oxobut-2-enoic acid](/img/structure/B1361276.png)
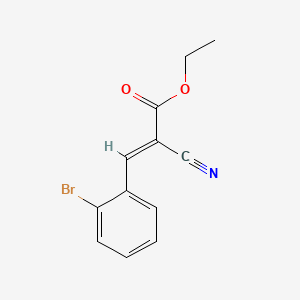

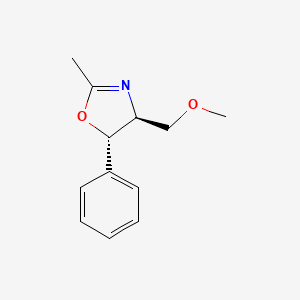
![1-[2-(2-methoxyphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1361288.png)
